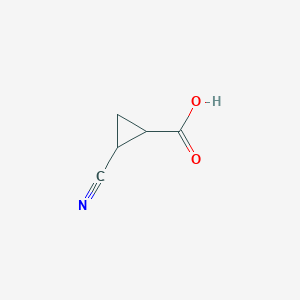

2-Cyanocyclopropanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

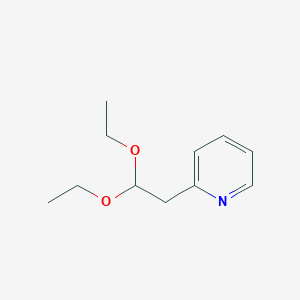

2-Cyanocyclopropanecarboxylic acid is a monobasic carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group . It has a molecular formula of C5H5NO2, an average mass of 111.099 Da, and a monoisotopic mass of 111.032028 Da .

Synthesis Analysis

The synthesis of 2-Cyanocyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The process involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis

The molecular structure of 2-Cyanocyclopropanecarboxylic acid consists of a cyclopropane ring fused to a carboxylic acid group . The cyclopropane ring is a three-membered carbon ring, which is noteworthy for its exceptional strain . The carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions .Chemical Reactions Analysis

As a carboxylic acid, 2-Cyanocyclopropanecarboxylic acid can undergo a variety of chemical reactions. These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group . It can also be reduced to an alcohol by treating it with hydrogen to cause a hydrogenation reaction .Physical And Chemical Properties Analysis

In its pure form, 2-Cyanocyclopropanecarboxylic acid is a colorless, crystalline substance that exhibits a characteristic acidic smell . It has a molecular weight of 111.10 g/mol, a melting point of 140°C, and a boiling point of 338.3±35.0 °C at 760 mmHg . It demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group .科学的研究の応用

Synthesis Techniques

2-Cyanocyclopropanecarboxylic acid and its derivatives have been extensively studied for their synthesis techniques. For instance, a method for the synthesis of 2-carbamoyl-2-cyanocyclopropanecarboxylates via oxidative cyclization and decarboxylation of Michael adducts of 2-cyanoacetamides with α,β-unsaturated malonates has been reported. This process yields highly functionalized cyclopropanes with good yields and excellent diastereoselectivities (Wang & Fan, 2010).

Biological Activities

Research on 1-Aminocyclopropane-1-carboxylic acid (ACC), a structural analog of 2-Cyanocyclopropanecarboxylic acid, indicates a range of biological activities like antifungal, antimicrobial, antiviral, and antitumoral properties. The compendium of research on these compounds includes their isolation, characterization, synthesis strategies, and resultant biological activities (Coleman & Hudson, 2016).

Stress Mitigation in Plants

The study of 1-Aminocyclopropane-1-carboxylic acid deaminase (ACCd) producing beneficial rhizobacteria demonstrates the application of these compounds in mitigating drought and salt stress in plants. ACCd bacteria enhanced growth, water conservation, and membrane stability in Panicum maximum, a potential bioethanol crop, under stress conditions (Tiwari et al., 2018).

Inhibition Studies

Studies on compounds like cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, which are structural analogs of ACC, show inhibitory effects on wound ethylene production in plants. This research provides insights into the interaction between these compounds and plant biochemistry (Dourtoglou & Koussissi, 2000).

Synthetic Applications

The synthesis and bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, using cyclopropanecarboxylic acid as a lead compound, demonstrate the potential of these compounds in herbicidal and fungicidal applications (Tian et al., 2009).

特性

IUPAC Name |

2-cyanocyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCBCXRMDAOFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanocyclopropanecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980067.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2980072.png)

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980074.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2980082.png)

![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)

![4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980085.png)